Aqv9XB7kfi

Opioid Pharmacology Receptor Activation Structure-Activity Relationship

AQV9XB7KFI (UNII for U-49900, CAS 67579-76-4) is a non-fentanyl derived novel synthetic opioid (NSO) classified as a 3,4-dichlorobenzamide analog. Its chemical identity is 3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide, with a molecular formula of C₁₈H₂₆Cl₂N₂O and a molecular weight of 357.32 g/mol.

Molecular Formula C18H26Cl2N2O
Molecular Weight 357.3 g/mol
Cat. No. B1260833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAqv9XB7kfi
Synonyms3,4-dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide
U-49900
Molecular FormulaC18H26Cl2N2O
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESCCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C18H26Cl2N2O/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13/h10-12,16-17H,4-9H2,1-3H3
InChIKeyAXACJBKFKCCIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

U-49900 (AQV9XB7KFI) Procurement Guide: Analytical Reference Standard for Non-Fentanyl Synthetic Opioid Research


AQV9XB7KFI (UNII for U-49900, CAS 67579-76-4) is a non-fentanyl derived novel synthetic opioid (NSO) classified as a 3,4-dichlorobenzamide analog [1]. Its chemical identity is 3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide, with a molecular formula of C₁₈H₂₆Cl₂N₂O and a molecular weight of 357.32 g/mol [2]. This compound is primarily utilized as an analytical reference material and research tool in forensic toxicology, pharmacology, and analytical chemistry for the detection and characterization of emerging opioids [3].

Critical Differentiation of U-49900 (AQV9XB7KFI) vs. In-Class Analogs: Why Substitution Compromises Experimental Integrity


Within the U-opioid series, compounds exhibit significant variability in receptor activation profiles and metabolic pathways due to subtle structural modifications, particularly at the aromatic ring and amine groups [1]. A direct comparison between U-49900 and its closest structural analog, U-47700, reveals that U-49900 demonstrates a distinct EC₅₀ value at the μ-opioid receptor (MOR) and a unique primary metabolic pathway, producing N-desethyl-U-49900 as its main metabolite [2]. Substituting U-49900 with U-47700 or another U-opioid in a forensic or pharmacological study would therefore introduce confounding variables, invalidating any cross-comparison of potency, efficacy, or toxicokinetic data. The selection of the precise compound is mandatory for assay validation, reference standard calibration, and accurate interpretation of metabolic profiling results .

Quantitative Differentiation of U-49900 (AQV9XB7KFI): A Head-to-Head Analysis with U-47700 and Other U-Series Analogs


MOR Activation Potency: U-49900 vs. U-47700 and Reference Agonists in [35S]-GTPγS Assay

In a comparative study of eight U-series opioids using the [35S]-GTPγS functional assay, U-49900 demonstrated a μ-opioid receptor (MOR) EC₅₀ of 190 nM, while the lead analog U-47700 showed higher potency with an EC₅₀ of 111 nM [1]. Both compounds were less potent than the reference opioid agonists hydromorphone and fentanyl. This quantifies U-49900 as a moderately potent MOR agonist, distinct from U-47700. The study also identified that the presence of two chlorine substituents in the 3,4-position on the aromatic ring, a feature shared by both U-49900 and U-47700, is a key structural determinant for MOR activation [1].

Opioid Pharmacology Receptor Activation Structure-Activity Relationship

Comparative Metabolic Fate: U-49900 vs. U-47700 in Human Liver Microsomes and Authentic Urine Specimens

In a head-to-head metabolic study using human liver microsomes (HLM) and confirmed with authentic human urine specimens, U-49900 and U-47700 were found to have distinct primary metabolites. N-Desethyl-U-49900 was the primary metabolite of U-49900 following microsomal incubations, while N-Desmethyl-U-47700 was the primary metabolite for U-47700 [1]. The study also identified a common metabolic intermediate, N,N-didesethyl-N-desmethyl-U-49900, which is isomeric with N,N-didesmethyl-U-47700, highlighting a shared metabolic pathway [1]. A total of five metabolites were identified for U-49900, compared to four for U-47700.

Forensic Toxicology Drug Metabolism Analytical Chemistry

In Vivo Behavioral Effect: Sedative Potency of U-49900 in Adult Zebrafish Model

A study assessing the sedative effect of U-49900 in adult zebrafish demonstrated that exposure to the compound significantly reduced locomotor activity in a concentration-dependent manner [1]. This in vivo behavioral response confirms the compound's central nervous system depressant effects consistent with MOR agonism. While this study does not provide a direct head-to-head comparison with U-47700 in the same model, it establishes a baseline in vivo phenotype for U-49900 [1].

Behavioral Pharmacology In Vivo Toxicology Zebrafish Model

Structural Determinants of Potency: Chlorine Substitution Pattern Dictates MOR Activation in U-Series

A comprehensive structure-activity relationship (SAR) analysis of eight U-opioids, including U-49900 and U-47700, revealed that the presence of two chlorine substituents at the 3,4-position of the aromatic ring is a key structural feature for μ-opioid receptor (MOR) activation [1]. This feature is present in both U-49900 and U-47700, explaining their shared MOR agonism. However, the substitution at the amine nitrogen differs: U-49900 has a diethylamino group, while U-47700 has a dimethylamino group. This difference correlates with the observed 1.7-fold difference in MOR EC₅₀ potency (U-47700: 111 nM vs. U-49900: 190 nM) [1].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Optimal Procurement Scenarios for U-49900 (AQV9XB7KFI) Based on Validated Evidence


Forensic Toxicology: Method Development and Validation for Novel Synthetic Opioid Detection

U-49900 is the requisite certified reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at detecting this specific NSO in biological matrices (blood, urine, tissue) [1]. Its distinct metabolic profile (primary metabolite: N-desethyl-U-49900) dictates that only U-49900, and not a substitute analog like U-47700, can be used as the analytical standard to ensure accurate identification and quantification of this compound in forensic casework [2]. Procurement is essential for laboratories engaged in post-mortem toxicology, driving under the influence of drugs (DUID) testing, and clinical toxicology.

Pharmacological Research: In Vitro Structure-Activity Relationship (SAR) and Receptor Signaling Studies

For researchers investigating the pharmacology of U-series opioids, U-49900 serves as a critical tool compound with a precisely defined MOR EC₅₀ of 190 nM, as measured by [35S]-GTPγS assay [3]. Its unique diethylamino substituent, compared to the dimethylamino group of U-47700, provides a specific chemical probe for studying the impact of N-alkyl chain length on MOR binding affinity, functional selectivity, and downstream signaling pathways (e.g., G-protein activation vs. β-arrestin recruitment) [3].

Analytical Chemistry: Metabolite Identification and In Vitro Metabolism Studies

U-49900 is the required substrate for generating its specific in vitro metabolic profile using human liver microsomes (HLM) or hepatocyte models [2]. This application is critical for identifying new biomarkers of U-49900 consumption for clinical and forensic purposes. The compound's unique metabolic pathway, leading to N-desethyl-U-49900 as the primary metabolite, makes it an indispensable tool for metabolite identification studies and for synthesizing and characterizing its primary and secondary metabolites for use as additional analytical reference standards [2].

In Vivo Behavioral and Toxicological Screening in Vertebrate Models

U-49900 can be utilized as a reference compound in behavioral pharmacology studies, such as the zebrafish locomotor activity assay, to establish baseline in vivo effects of this emerging NSO [4]. This application supports initial toxicological screening and the assessment of central nervous system (CNS) depressant properties. The compound's availability as a pure analytical standard enables controlled dose-response experiments to characterize its in vivo pharmacological profile and compare it with other known opioids in the same model system [4].

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